N'-[1-(2,4-dihydroxyphenyl)ethylidene]isonicotinohydrazide
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Overview
Description
N’-[(1Z)-1-(2,4-dihydroxyphenyl)ethylidene]pyridine-4-carbohydrazide is a Schiff base compound derived from isonicotinyl hydrazide and 2,4-dihydroxy acetophenone.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(1Z)-1-(2,4-dihydroxyphenyl)ethylidene]pyridine-4-carbohydrazide typically involves the condensation reaction between isonicotinyl hydrazide and 2,4-dihydroxy acetophenone. This reaction is usually carried out in methanol under reflux conditions. The resulting product is then purified through recrystallization from methanol, leading to the formation of monoclinic crystals .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N’-[(1Z)-1-(2,4-dihydroxyphenyl)ethylidene]pyridine-4-carbohydrazide can undergo various chemical reactions, including:
Oxidation: The phenolic hydroxyl groups can be oxidized to quinones.
Reduction: The imine group can be reduced to an amine.
Substitution: The hydrazide moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of the corresponding amine.
Substitution: Formation of substituted hydrazides.
Scientific Research Applications
N’-[(1Z)-1-(2,4-dihydroxyphenyl)ethylidene]pyridine-4-carbohydrazide has been explored for various scientific research applications:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes.
Biology: Investigated for its potential as an inhibitor of the NS2B-NS3 protease of the Dengue virus.
Medicine: Studied for its antimicrobial and antitubercular properties.
Mechanism of Action
The mechanism of action of N’-[(1Z)-1-(2,4-dihydroxyphenyl)ethylidene]pyridine-4-carbohydrazide involves its interaction with molecular targets such as enzymes. For instance, its inhibitory effect on the NS2B-NS3 protease of the Dengue virus is attributed to its ability to bind to the active site of the enzyme, thereby preventing the cleavage of viral polyproteins . This binding disrupts the viral replication process, making it a potential antiviral agent.
Comparison with Similar Compounds
Similar Compounds
Isonicotinic Acid Hydrazide: A well-known antitubercular agent.
2,4-Dihydroxy Acetophenone: A precursor in the synthesis of various Schiff bases.
Schiff Bases: A broad class of compounds with diverse biological activities.
Uniqueness
N’-[(1Z)-1-(2,4-dihydroxyphenyl)ethylidene]pyridine-4-carbohydrazide stands out due to its dual functional groups (hydrazide and phenolic hydroxyl groups), which contribute to its unique chemical reactivity and biological activity. Its ability to inhibit the NS2B-NS3 protease of the Dengue virus further distinguishes it from other similar compounds .
Properties
CAS No. |
792-38-1 |
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Molecular Formula |
C14H13N3O3 |
Molecular Weight |
271.27 g/mol |
IUPAC Name |
N-[(E)-1-(2,4-dihydroxyphenyl)ethylideneamino]pyridine-4-carboxamide |
InChI |
InChI=1S/C14H13N3O3/c1-9(12-3-2-11(18)8-13(12)19)16-17-14(20)10-4-6-15-7-5-10/h2-8,18-19H,1H3,(H,17,20)/b16-9+ |
InChI Key |
FLYFTBZHRIAXCH-CXUHLZMHSA-N |
Isomeric SMILES |
C/C(=N\NC(=O)C1=CC=NC=C1)/C2=C(C=C(C=C2)O)O |
Canonical SMILES |
CC(=NNC(=O)C1=CC=NC=C1)C2=C(C=C(C=C2)O)O |
Origin of Product |
United States |
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